![molecular formula C10H21N3 B13170149 (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is a chemical compound with the molecular formula C10H21N3. It features a spirocyclic structure, which includes both azetidine and pyrrolidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,6-Diazaspiro[34]octan-2-yl}ethyl)dimethylamine typically involves the reaction of 2,6-diazaspiro[3The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound has been explored for its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential bacterial enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound, which lacks the ethyl and dimethylamine groups.
N,N-Dimethyl-2-(2,6-diazaspiro[3.4]octan-2-yl)ethanamine: A closely related compound with similar structural features.
Uniqueness
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is unique due to its spirocyclic structure combined with the presence of both secondary and tertiary amine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H21N3 |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2-(2,7-diazaspiro[3.4]octan-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H21N3/c1-12(2)5-6-13-8-10(9-13)3-4-11-7-10/h11H,3-9H2,1-2H3 |
Clé InChI |
LANVFFOYMHSPIA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CC2(C1)CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


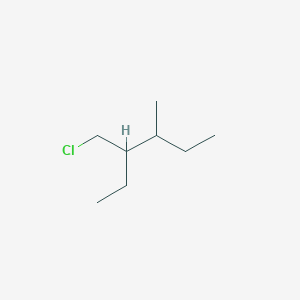

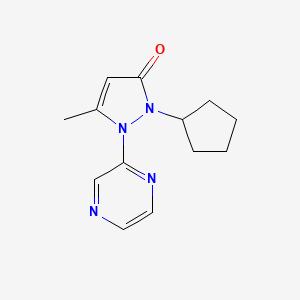
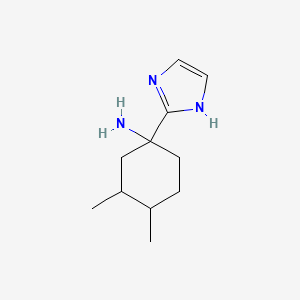

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
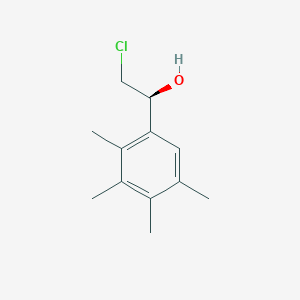
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

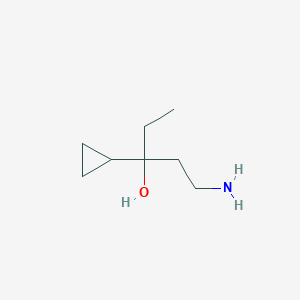


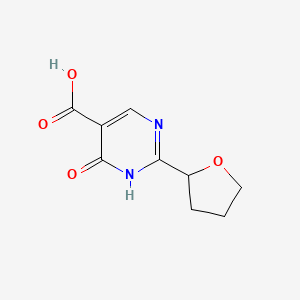
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
